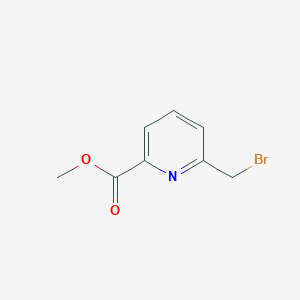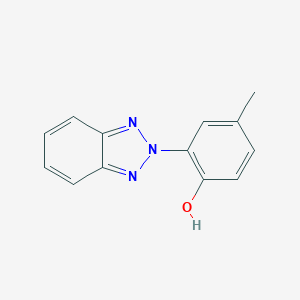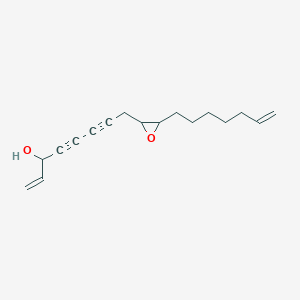![molecular formula C20H14N2O2 B141706 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- CAS No. 127784-27-4](/img/structure/B141706.png)
1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell cycle progression, and modulating the expression of various genes involved in cancer development and progression. Its antibacterial activity is thought to be due to its ability to disrupt bacterial cell membranes and inhibit bacterial DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- has been shown to have low toxicity and good biocompatibility, making it a promising candidate for use in biomedical applications. It has been reported to have minimal effects on normal cells and tissues, while selectively targeting cancer cells. Additionally, it has been shown to have good stability and solubility, which are important factors for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- in lab experiments include its high potency, good selectivity, and low toxicity. However, its limitations include its limited availability and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
For the research on 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- include investigating its potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to optimize its synthesis method, improve its pharmacokinetic properties, and elucidate its mechanism of action. Furthermore, its potential use in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- can be achieved through several methods, including the reaction of 2-(4'-nitro[1,1'-biphenyl]-4-yl)acetic acid with phthalic anhydride in the presence of sulfuric acid. Another method involves the reaction of 2-(4'-nitro[1,1'-biphenyl]-4-yl)acetic acid with phthalimide in the presence of phosphorus oxychloride. The yield and purity of the final product depend on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. Additionally, it has been reported to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, it has been investigated for its potential use as a fluorescent probe for detecting DNA damage.
Propiedades
Número CAS |
127784-27-4 |
|---|---|
Nombre del producto |
1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)- |
Fórmula molecular |
C20H14N2O2 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
2-[4-(4-aminophenyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H14N2O2/c21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-19(23)17-3-1-2-4-18(17)20(22)24/h1-12H,21H2 |
Clave InChI |
SYHUJFZETSNGBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



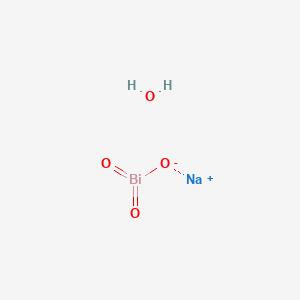

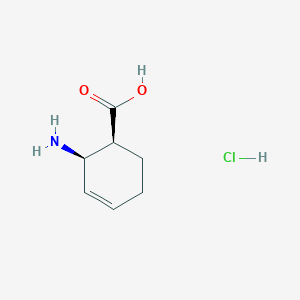
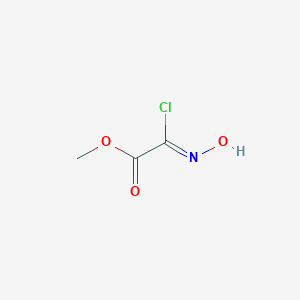
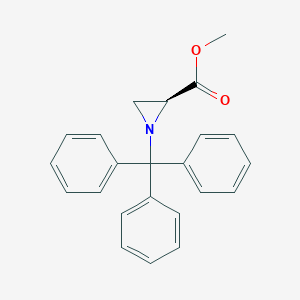
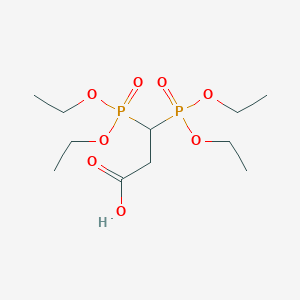
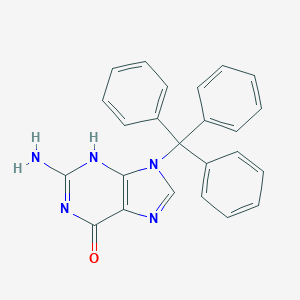
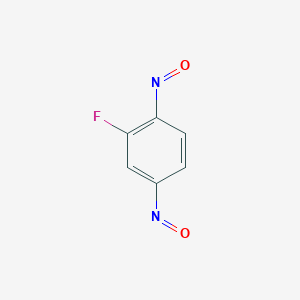
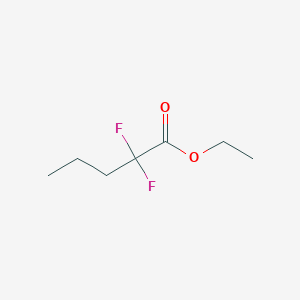
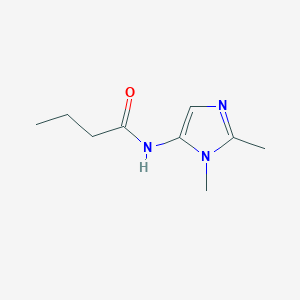
![Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B141650.png)
